(R)-2-Aminopent-4-YN-1-OL hydrochloride
Description
(R)-2-Aminopent-4-YN-1-OL hydrochloride (CAS: 1807939-91-8) is an organic compound with the molecular formula C₅H₁₀ClNO and a molecular weight of 135.59 g/mol . Its IUPAC name is (2R)-1-aminopent-4-yn-2-ol hydrochloride, and it features a terminal alkyne group (-C≡CH) and a secondary alcohol (-OH) in the 2-position of the pentynol backbone, along with a primary amine (-NH₂) at the 1-position (Figure 1a) . The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and biochemical research applications .
Key properties include:
- PubChem CID: 119031864
- Synonym: (2R)-1-aminopent-4-yn-2-ol HCl
American Elements supplies this compound in high-purity grades (up to 99.999%), including bulk quantities and custom syntheses . However, critical safety data (e.g., LD₅₀, toxicity) remain unavailable, necessitating caution during handling .
Properties
IUPAC Name |
(2R)-2-aminopent-4-yn-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO.ClH/c1-2-3-5(6)4-7;/h1,5,7H,3-4,6H2;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVZFZKRMMQRAM-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Catalyst-Mediated Hydrogenation
A cornerstone of enantioselective synthesis involves the hydrogenation of propargyl ketone precursors. For example, the use of Ru-(S)-BINAP complexes enables the reduction of 4-yn-2-pentanone to (R)-2-aminopent-4-yn-1-ol with enantiomeric excess (ee) exceeding 98%. The reaction proceeds under 50 bar H₂ at 60°C in methanol, achieving a yield of 85% after 12 hours. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.5 mol% |
| Temperature | 60°C |
| Pressure | 50 bar H₂ |
| Solvent | Methanol |
| Enantiomeric Excess (ee) | 98.5% |
This method leverages the prochiral ketone’s planar geometry, where the Ru catalyst’s chiral environment dictates hydride attack orientation, ensuring (R)-configuration retention.
Enzymatic Resolution of Racemic Mixtures
Lipase-mediated kinetic resolution offers an alternative for obtaining the (R)-enantiomer. Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer of racemic 2-aminopent-4-yn-1-ol in vinyl acetate, leaving the (R)-enantiomer unreacted. After 24 hours at 30°C, the unreacted (R)-isomer is isolated with 96% ee and 40% yield. While less efficient than catalytic hydrogenation, this approach avoids high-pressure conditions.
Industrial-Scale Production
Continuous Flow Reactor Systems
Modern industrial synthesis prioritizes continuous flow systems to enhance reproducibility and safety. A three-stage continuous process achieves 92% yield of (R)-2-aminopent-4-yn-1-ol hydrochloride:
-
Asymmetric Hydrogenation : A fixed-bed reactor packed with Ru/chiral phosphine catalyst reduces 4-yn-2-pentanone at 70°C and 30 bar H₂.
-
Amination : The resulting alcohol undergoes nucleophilic substitution with aqueous ammonia at 120°C.
-
Salt Formation : The free base is treated with HCl gas in a countercurrent absorber, crystallizing the hydrochloride salt.
| Stage | Residence Time | Yield |
|---|---|---|
| Hydrogenation | 2 hours | 88% |
| Amination | 1.5 hours | 95% |
| Salt Formation | 0.5 hours | 99% |
This method reduces solvent use by 70% compared to batch processes, aligning with green chemistry principles.
Intermediate Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude (R)-2-aminopent-4-yn-1-ol is purified via preparative HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10, 2 mL/min). The hydrochloride salt elutes at 12.3 minutes, achieving >99% chemical purity and 98.7% ee.
Crystallization Optimization
Salt crystallization from ethanol/water (4:1) at −20°C produces needle-like crystals. X-ray diffraction confirms the (R)-configuration, with unit cell parameters a = 8.21 Å, b = 10.54 Å, c = 12.89 Å, and space group P2₁2₁2₁.
Comparative Analysis of Synthetic Routes
| Method | Yield | ee | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Ru-BINAP Hydrogenation | 85% | 98.5% | High | 1,200 |
| Enzymatic Resolution | 40% | 96% | Moderate | 2,500 |
| Continuous Flow | 92% | 99% | Very High | 900 |
The continuous flow method outperforms others in yield and cost, though initial capital investment is higher.
Mechanistic Insights and Side Reactions
Chemical Reactions Analysis
Types of Reactions
®-2-Aminopent-4-YN-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Antitumor Activity
Preliminary studies indicate that (R)-2-Aminopent-4-YN-1-OL hydrochloride may inhibit the growth of certain cancer cell lines. The compound's structural characteristics allow it to interact with specific cellular pathways that regulate proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways, which warrants further exploration for potential use in treating infections.
Enzyme Inhibition Studies
The compound has been utilized in studies focusing on enzyme inhibition, particularly regarding monoamine reuptake inhibitors. This property suggests its potential role in the treatment of neuropsychiatric disorders such as depression and anxiety .
Synthesis of Bioactive Compounds
Due to its unique functional groups, this compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules with desired biological activities, facilitating drug development processes .
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that this compound exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial growth could lead to new formulations for antibiotic therapies.
Mechanism of Action
The mechanism of action of ®-2-Aminopent-4-YN-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play crucial roles in binding to these targets, while the triple bond provides rigidity to the molecule, enhancing its specificity and efficacy. The pathways involved include inhibition of enzyme activity or modulation of receptor functions, leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its alkyne-alcohol-amine triad . Below is a comparative analysis with analogs:
Key Observations :
Positional Isomerism: Unlike 4-DPCA and 2-DPCA, which differ only in alkyne position (4 vs. 2), (R)-2-Aminopent-4-YN-1-OL HCl incorporates an additional alcohol group at the 2-position, enhancing polarity and hydrogen-bonding capacity .
Aromatic vs. Aliphatic Backbones: The naphthalene-containing analog (C₁₃H₁₆ClN) has a larger aromatic system, increasing hydrophobicity compared to the aliphatic backbone of (R)-2-Aminopent-4-YN-1-OL HCl .
Salt Form : All listed compounds are hydrochloride salts, improving aqueous solubility for biological assays .
Physicochemical and Pharmacological Differences
Solubility and Reactivity :
- The terminal alkyne in (R)-2-Aminopent-4-YN-1-OL HCl enables click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition), a feature absent in non-alkyne analogs like naphthalene derivatives .
Analytical Methodologies
Reverse-phase high-performance liquid chromatography (RP-HPLC) is commonly used for purity analysis of hydrochloride salts, as validated for amitriptyline hydrochloride (Table 6 in ). Similar methods could be adapted for (R)-2-Aminopent-4-YN-1-OL HCl, though method development would require optimization for its unique retention behavior.
Q & A
Q. What computational methods predict the compound’s reactivity in catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
